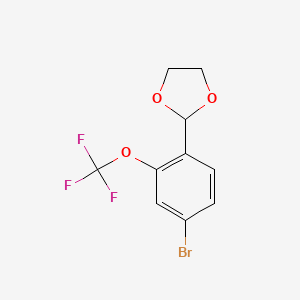
(+/-)1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hexadecyl group, a methanesulfonyl group, and a triphenylmethyl group attached to a glycerol backbone. Its molecular formula is C39H56O5S, and it has a molecular weight of 636.937 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities to meet demand. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
(+/-)1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methanesulfonyl and triphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
(+/-)1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (+/-)1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparación Con Compuestos Similares
Similar Compounds
1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol: A closely related compound with similar structural features.
1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(phenylmethyl)glycerol: Differing by the presence of a phenylmethyl group instead of a triphenylmethyl group.
1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(methyl)glycerol: Featuring a methyl group in place of the triphenylmethyl group.
Uniqueness
(+/-)1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol is unique due to the combination of its hexadecyl, methanesulfonyl, and triphenylmethyl groups, which confer specific chemical and physical properties. These properties make it valuable for various applications and distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C39H56O5S |
|---|---|
Peso molecular |
636.9 g/mol |
Nombre IUPAC |
(1-hexadecoxy-3-trityloxypropan-2-yl) methanesulfonate |
InChI |
InChI=1S/C39H56O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-25-32-42-33-38(44-45(2,40)41)34-43-39(35-26-19-16-20-27-35,36-28-21-17-22-29-36)37-30-23-18-24-31-37/h16-24,26-31,38H,3-15,25,32-34H2,1-2H3 |
Clave InChI |
DTRXHEKVYKGWIM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide](/img/structure/B14763144.png)


![2-(2-Chlorophenyl)benzo[b]thiophene](/img/structure/B14763184.png)

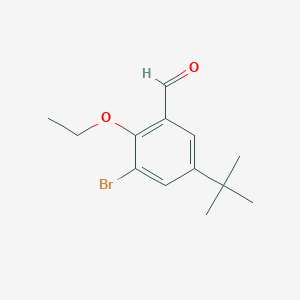
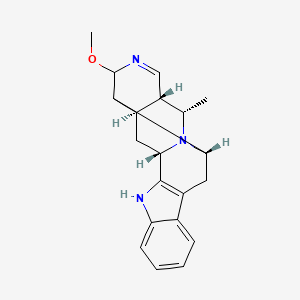
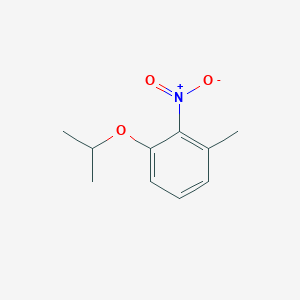
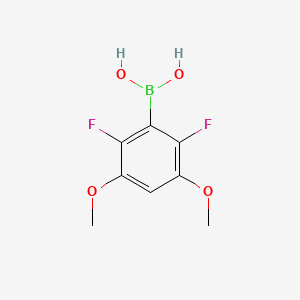

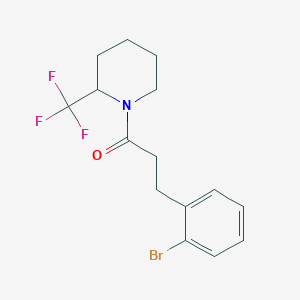
![Benzo[h]pentaphene](/img/structure/B14763217.png)
